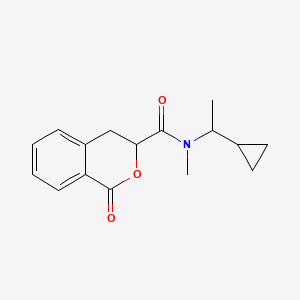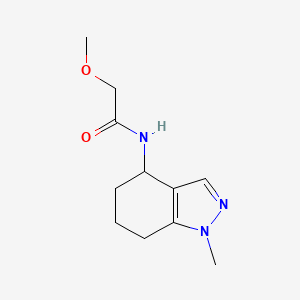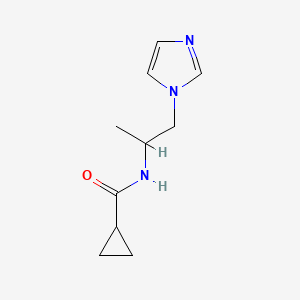![molecular formula C14H16ClN3O B7526329 3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7526329.png)
3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzamide derivative that is synthesized using specific methods and has unique biochemical and physiological effects.
Applications De Recherche Scientifique
3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its potential as an anti-inflammatory agent, a cancer treatment drug, and an inhibitor of specific enzymes.
Mécanisme D'action
The exact mechanism of action of 3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide is not fully understood. However, it is believed that this compound acts by inhibiting specific enzymes involved in various biochemical pathways. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide has unique biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins. This compound has also been studied for its potential as a cancer treatment drug due to its ability to inhibit specific enzymes involved in cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide in lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the effects of inhibiting these enzymes on various biochemical pathways. However, one of the limitations of using this compound is its potential toxicity. Therefore, it is important to use appropriate safety measures when handling this compound.
Orientations Futures
There are several future directions for the study of 3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide. One of the future directions is to study the potential of this compound as a treatment for specific diseases such as cancer and inflammatory disorders. Another future direction is to study the potential of this compound as an inhibitor of specific enzymes involved in various biochemical pathways. Additionally, further studies are needed to determine the safety and toxicity of this compound in humans.
In conclusion, 3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide is a chemical compound that has potential applications in various scientific research fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects. Further studies are needed to determine the potential of this compound as a treatment for specific diseases and as an inhibitor of specific enzymes involved in various biochemical pathways.
Méthodes De Synthèse
3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide is synthesized using a specific method that involves the reaction of 3-chlorobenzoyl chloride with 1-(1,5-dimethylpyrazol-4-yl) ethan-1-ol in the presence of a base such as triethylamine. The reaction is carried out under specific conditions, including temperature, time, and solvent, to obtain the desired product.
Propriétés
IUPAC Name |
3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-9(13-8-16-18(3)10(13)2)17-14(19)11-5-4-6-12(15)7-11/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLBFZNRDNHLSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(furan-2-yl)-4-phenyl-N-[[3-(pyridine-3-carbonylamino)phenyl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7526250.png)
![1-[2-[4-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7526255.png)





![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7526284.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinoxalin-2-ylmethanone](/img/structure/B7526297.png)


![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B7526321.png)

![N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7526331.png)